molecular formula C10H15NO B089667 4-(Butylamino)phenol CAS No. 103-62-8

4-(Butylamino)phenol

Cat. No.: B089667
CAS No.: 103-62-8
M. Wt: 165.23 g/mol
InChI Key: VAMBUGIXOVLJEA-UHFFFAOYSA-N
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Description

4-(Butylamino)phenol is an organic compound with the molecular formula C10H15NO. It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a butylamino group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Butylamino)phenol can be synthesized through several methods. One common method involves the reaction of 4-nitrophenol with butyraldehyde in the presence of a reducing agent such as ammonium formate and a catalyst like palladium on activated charcoal. The reaction is typically carried out in a solvent like isopropyl alcohol at room temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-(Butylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Butylamino)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Butylamino)phenol involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on the context of its use. The butylamino group enhances its ability to interact with biological molecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 4-(Methylamino)phenol
  • 4-(Ethylamino)phenol
  • 4-(Propylamino)phenol

Comparison: 4-(Butylamino)phenol is unique due to the presence of the butyl group, which provides it with distinct chemical and physical properties compared to its methyl, ethyl, and propyl counterparts. This uniqueness makes it particularly useful in specific industrial and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(butylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-3-8-11-9-4-6-10(12)7-5-9/h4-7,11-12H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMBUGIXOVLJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073890
Record name 4-(Butylamino)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103-62-8
Record name N-Butyl-p-aminophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(butylamino)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(Butylamino)phenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404034
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Record name 4-(Butylamino)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-butylaminophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.845
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Record name 4-(BUTYLAMINO)PHENOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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